REACTION_CXSMILES
|
C1C(=O)N([Br:8])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][C:28]1[CH:37]=[CH:36][CH:35]=[C:34]([CH3:38])[C:29]=1[C:30]([O:32][CH3:33])=[O:31]>>[Br:8][CH2:27][C:28]1[CH:37]=[CH:36][CH:35]=[C:34]([CH3:38])[C:29]=1[C:30]([O:32][CH3:33])=[O:31]
|
Name
|
|
Quantity
|
40.85 mmol
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
10.21 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
40 mmol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OC)C(=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered out over celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (1.5% ethyl acetate/hexane)
|
Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C(=O)OC)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 32% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |